molecular formula C22H23N3O3S B11541891 4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11541891
M. Wt: 409.5 g/mol
InChI Key: HHWAJEIOHLQOCA-UHFFFAOYSA-N
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Description

4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyridine ring, and a phenyl group substituted with a 2-methylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-(2-methylpropoxy)benzaldehyde with 4-aminobenzenesulfonamide in the presence of a base to form the Schiff base. This is followed by the reaction with pyridine-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyridine ring and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(2-methoxyphenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide
  • 4-({(E)-[4-(2-ethoxyphenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

Uniqueness

4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[[4-(2-methylpropoxy)phenyl]methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H23N3O3S/c1-17(2)16-28-20-10-6-18(7-11-20)15-24-19-8-12-21(13-9-19)29(26,27)25-22-5-3-4-14-23-22/h3-15,17H,16H2,1-2H3,(H,23,25)

InChI Key

HHWAJEIOHLQOCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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